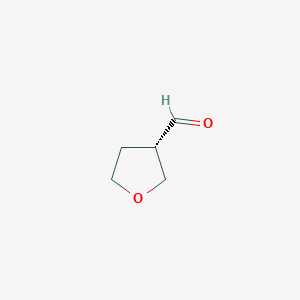
(S)-Tetrahydrofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydrofuran-3-carbaldehyde is a chiral organic compound with the molecular formula C5H8O2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an aldehyde group at the third carbon position, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Tetrahydrofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-hydroxytetrahydrofuran using chiral catalysts. Another method includes the oxidation of (S)-tetrahydrofuran-3-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the catalytic hydrogenation of furfural derivatives under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-Tetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: (S)-Tetrahydrofuran-3-carboxylic acid.
Reduction: (S)-Tetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(S)-Tetrahydrofuran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of chiral drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Tetrahydrofuran-3-carbaldehyde primarily involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Tetrahydrofuran-3-carbaldehyde: The non-chiral version of the compound.
Tetrahydrofuran-2-carbaldehyde: An isomer with the aldehyde group at the second carbon position.
Tetrahydrofuran-3-methanol: The reduced form of (S)-Tetrahydrofuran-3-carbaldehyde.
Uniqueness: this compound is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and ability to participate in a wide range of chemical reactions further enhance its utility in various scientific and industrial applications.
Biological Activity
(S)-Tetrahydrofuran-3-carbaldehyde is a chiral aldehyde that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C5H8O2
- Molecular Weight : 100.12 g/mol
- Structure : The compound features a tetrahydrofuran ring with an aldehyde functional group at the 3-position, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amines, which are crucial intermediates in various biochemical pathways. The chiral nature of this compound allows it to selectively interact with enzymes and receptors, influencing its biological effects.
Key Mechanisms:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
- Reactivity : As an aldehyde, it participates in nucleophilic addition reactions, potentially leading to the formation of biologically active derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Antiviral Potential : Similar compounds have shown promise in inhibiting viral replication, particularly in the context of HIV protease inhibitors .
- Antiparasitic Effects : The compound has been evaluated for its activity against parasites such as Plasmodium falciparum, showing potential in inhibiting growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Enhanced activity against HIV-1 protease | |
| Antiparasitic | Inhibition of P. falciparum growth |
Detailed Research Findings
- Antimicrobial Studies :
- Antiviral Research :
- Antiparasitic Activity :
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3S)-oxolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m1/s1 |
InChI Key |
GSUBXIVOZXWGKF-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@H]1C=O |
Canonical SMILES |
C1COCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















